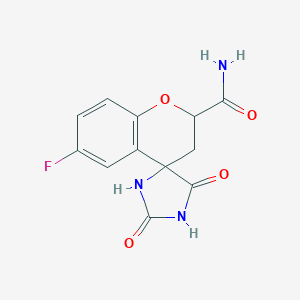

(Rac)-Fidarestat

Description

Properties

IUPAC Name |

6-fluoro-2',5'-dioxospiro[2,3-dihydrochromene-4,4'-imidazolidine]-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10FN3O4/c13-5-1-2-7-6(3-5)12(4-8(20-7)9(14)17)10(18)15-11(19)16-12/h1-3,8H,4H2,(H2,14,17)(H2,15,16,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAAPEIZFCHNLKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC2=C(C13C(=O)NC(=O)N3)C=C(C=C2)F)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10FN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40861334 | |

| Record name | 6-Fluoro-2′,5′-dioxospiro[chroman-4,4′-imidazolidine]-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40861334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105300-43-4 | |

| Record name | Spiro(4H-1-benzopyran-4,4'-imidazolidine)-2-carboxamide, 6-fluoro-2,3-dihydro-2',5'-dioxo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105300434 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Fluoro-2′,5′-dioxospiro[chroman-4,4′-imidazolidine]-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40861334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Aldose reductase inhibition by (Rac)-Fidarestat

- 1. The development of isoguanosine: from discovery, synthesis, and modification to supramolecular structures and potential applications - RSC Advances (RSC Publishing) DOI:10.1039/C9RA09427J [pubs.rsc.org]

- 2. The development of isoguanosine: from discovery, synthesis, and modification to supramolecular structures and potential applications - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. tandfonline.com [tandfonline.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Isoguanine - Wikipedia [en.wikipedia.org]

- 6. Structural studies of a stable parallel-stranded DNA duplex incorporating isoguanine:cytosine and isocytosine:guanine basepairs by nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. academic.oup.com [academic.oup.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. Isoguanine - Wikiwand [wikiwand.com]

- 12. Isoguanine | C5H5N5O | CID 76900 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. repositorio.uam.es [repositorio.uam.es]

- 14. Novel isoguanine derivative of unlocked nucleic acid—Investigations of thermodynamics and biological potential of modified thrombin binding aptamer | PLOS One [journals.plos.org]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. A third base pair for the polymerase chain reaction: inserting isoC and isoG - PMC [pmc.ncbi.nlm.nih.gov]

- 18. A third base pair for the polymerase chain reaction: inserting isoC and isoG - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

- 20. researchgate.net [researchgate.net]

- 21. Novel isoguanine derivative of unlocked nucleic acid—Investigations of thermodynamics and biological potential of modified thrombin binding aptamer | PLOS One [journals.plos.org]

- 22. Sequence determination of nucleic acids containing 5-methylisocytosine and isoguanine: identification and insight into polymerase replication of the non-natural nucleobases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Guanosine: a Neuromodulator with Therapeutic Potential in Brain Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Identification and quantification of isoguanosine in humans and mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Novel isoguanine derivative of unlocked nucleic acid-Investigations of thermodynamics and biological potential of modified thrombin binding aptamer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. 5‐Aza‐7‐deazaguanine–Isoguanine and Guanine–Isoguanine Base Pairs in Watson–Crick DNA: The Impact of Purine Tracts, Clickable Dendritic Side Chains, and Pyrene Adducts - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Current challenges and opportunities for pharmacogenomics: perspective of the Industry Pharmacogenomics Working Group (I-PWG) - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Excited-state proton transfer in the rare isoguanine-isocytosine base pair in water solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. Reduced repair of the oxidative 8-oxoguanine DNA damage and risk of head and neck cancer. — Early Detection Research Network [edrn.nci.nih.gov]

Polyol Pathway Inhibition with (Rac)-Fidarestat: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the polyol pathway, its role in diabetic complications, and the therapeutic potential of its inhibition by (Rac)-Fidarestat. The document details the biochemical mechanisms, presents quantitative data on inhibitor potency, outlines relevant experimental protocols, and visualizes key pathways and workflows.

The Polyol Pathway: A Nexus of Hyperglycemic Damage

Under normoglycemic conditions, the majority of cellular glucose is phosphorylated by hexokinase and enters the glycolytic pathway to generate ATP.[1] However, in states of hyperglycemia, as seen in diabetes mellitus, the saturation of hexokinase leads to an increased flux of glucose through the polyol pathway.[1][2] This alternative metabolic route consists of two primary enzymatic steps.[3]

First, aldose reductase (AR), an NADPH-dependent enzyme, reduces glucose to sorbitol.[3][4] Subsequently, sorbitol is oxidized to fructose by sorbitol dehydrogenase (SDH), utilizing NAD+ as a cofactor.[3][4]

The overactivation of the polyol pathway is a key contributor to the pathogenesis of diabetic complications, including neuropathy, nephropathy, retinopathy, and cataracts.[5][6] The deleterious effects of this pathway are multifactorial, stemming from:

-

Osmotic Stress: The accumulation of intracellular sorbitol, an impermeant sugar alcohol, creates a hyperosmotic environment, leading to cellular swelling and damage.[5][7] This is particularly detrimental in tissues that do not have insulin-dependent glucose uptake, such as nerves, the retina, and kidneys.[8]

-

Oxidative Stress: The consumption of NADPH by aldose reductase depletes the cellular pool of this critical cofactor.[5][9] NADPH is essential for the regeneration of reduced glutathione (GSH), a primary intracellular antioxidant, by glutathione reductase.[1][8] Consequently, the diminished availability of NADPH impairs the cell's ability to counteract reactive oxygen species (ROS), leading to oxidative damage to proteins, lipids, and DNA.[5][9]

-

Metabolic Imbalance: The increased production of fructose and the altered NADH/NAD+ ratio can lead to the formation of advanced glycation end products (AGEs) and the activation of protein kinase C (PKC), both of which contribute to cellular dysfunction and inflammation.[7][10]

This compound: A Potent Aldose Reductase Inhibitor

This compound is a potent and specific inhibitor of aldose reductase, the rate-limiting enzyme of the polyol pathway.[11][12] Its mechanism of action involves binding to the active site of aldose reductase, thereby preventing the reduction of glucose to sorbitol.[13] Crystallographic studies have elucidated the specific interactions between Fidarestat and the amino acid residues within the enzyme's active site, highlighting the basis for its high affinity and inhibitory activity.[14][15]

Quantitative Inhibitor Potency

The inhibitory potency of Fidarestat and other aldose reductase inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) and inhibitor constant (Ki). The IC50 value represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%, while the Ki value is a measure of the inhibitor's binding affinity to the enzyme.

| Inhibitor | IC50 (nM) | Ki (nM) |

| Fidarestat | 9.0 - 26 [16][17][18] | - |

| Epalrestat | 2600[19] | - |

| Sorbinil | 700[16] | - |

| Tolrestat | 23.9[16] | - |

| Zopolrestat | 4.8[16] | 19.0[16] |

Note: IC50 and Ki values can vary depending on the experimental conditions.

Signaling Pathways and Experimental Workflows

The Polyol Pathway and its Pathophysiological Consequences

The following diagram illustrates the core reactions of the polyol pathway and its downstream effects that contribute to diabetic complications.

Caption: The Polyol Pathway and its role in diabetic complications.

Mechanism of Aldose Reductase Inhibition by Fidarestat

This diagram illustrates how Fidarestat interacts with the aldose reductase enzyme to block its catalytic activity.

Caption: Mechanism of Aldose Reductase inhibition by Fidarestat.

Experimental Workflow: Aldose Reductase Activity Assay

The following workflow outlines a typical procedure for determining the activity of aldose reductase and the inhibitory effect of compounds like Fidarestat.

Caption: Experimental workflow for an Aldose Reductase activity assay.

Experimental Protocols

Aldose Reductase Activity Assay (Spectrophotometric)

This protocol is adapted from standard methods for determining aldose reductase activity.[20][21]

Materials:

-

Aldose Reductase (purified or from tissue homogenate)

-

Phosphate buffer (e.g., 0.067 M, pH 6.2)

-

NADPH solution (e.g., 2 x 10^-5 M final concentration)

-

Substrate solution (e.g., DL-glyceraldehyde)

-

This compound or other test inhibitors dissolved in an appropriate solvent

-

UV-Vis Spectrophotometer capable of reading at 340 nm

-

Quartz cuvettes

Procedure:

-

Prepare a reaction mixture in a quartz cuvette containing the phosphate buffer and NADPH solution.

-

Add the test inhibitor (this compound) at various concentrations to the respective cuvettes. A control cuvette should contain the solvent vehicle.

-

Add the aldose reductase enzyme solution to the mixture and incubate for a short period at a controlled temperature (e.g., 37°C).

-

Initiate the reaction by adding the substrate (DL-glyceraldehyde).

-

Immediately monitor the decrease in absorbance at 340 nm over time. This decrease corresponds to the oxidation of NADPH to NADP+.

-

The rate of the reaction is calculated from the linear portion of the absorbance vs. time plot.

-

The percentage of inhibition is calculated by comparing the reaction rates in the presence and absence of the inhibitor.

-

IC50 values can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

X-ray Crystallography of Aldose Reductase-Fidarestat Complex

This is a generalized workflow based on published crystallographic studies.[14][15]

Procedure:

-

Protein Expression and Purification: Human aldose reductase is overexpressed in a suitable expression system (e.g., E. coli) and purified to homogeneity using chromatographic techniques.

-

Crystallization: The purified aldose reductase is co-crystallized with the cofactor (NADP+) and the inhibitor (this compound). This is typically achieved using vapor diffusion methods, where the protein-inhibitor solution is allowed to equilibrate with a precipitant solution, leading to the formation of protein crystals.

-

Data Collection: The protein crystals are exposed to a high-intensity X-ray beam, and the diffraction pattern is recorded.

-

Structure Determination and Refinement: The diffraction data are processed to determine the electron density map of the protein-inhibitor complex. A molecular model is built into the electron density and refined to obtain the final three-dimensional structure at high resolution.

Clinical and Preclinical Evidence

Numerous studies have investigated the efficacy of Fidarestat in both animal models of diabetes and in human clinical trials.

Preclinical Studies

In streptozotocin-induced diabetic rats, Fidarestat has been shown to:

-

Normalize nerve blood flow and improve nerve conduction velocity.[22]

-

Suppress the accumulation of sorbitol and fructose in the sciatic nerve.[22]

-

Reduce markers of oxidative stress, such as decreased levels of reduced glutathione (GSH) and increased levels of 8-hydroxy-2'-deoxyguanosine (a marker of DNA damage).[22]

-

Prevent retinal oxidative stress and the overexpression of vascular endothelial growth factor (VEGF).[23]

-

Attenuate leukocyte accumulation in the retina.[24]

Clinical Studies

A 52-week, multicenter, placebo-controlled, double-blind study involving 279 patients with diabetic peripheral neuropathy demonstrated that treatment with Fidarestat (1 mg daily) resulted in:

-

Significant improvements in five out of eight electrophysiological measures of nerve function.[25][26]

-

Significant improvements in subjective symptoms of neuropathy, including numbness, spontaneous pain, and paresthesia.[11][25]

-

The drug was well-tolerated, with an adverse event profile similar to that of the placebo group.[11][25]

Furthermore, a study in Type 2 diabetic patients showed that Fidarestat treatment normalized the elevated sorbitol content in erythrocytes.[27]

Conclusion

The overactivation of the polyol pathway is a significant contributor to the development and progression of diabetic complications. Aldose reductase, as the rate-limiting enzyme of this pathway, represents a key therapeutic target. This compound has emerged as a potent and specific aldose reductase inhibitor with a well-characterized mechanism of action. Preclinical and clinical studies have provided evidence for its efficacy in mitigating the pathological consequences of increased polyol pathway flux, particularly in the context of diabetic neuropathy. The data presented in this technical guide underscore the potential of this compound as a therapeutic agent for the management of diabetic complications and provide a foundational resource for researchers and drug development professionals in this field.

References

- 1. Polyol pathway - Wikipedia [en.wikipedia.org]

- 2. austinpublishinggroup.com [austinpublishinggroup.com]

- 3. What is The Polyol Pathway? - Creative Proteomics [creative-proteomics.com]

- 4. mdpi.com [mdpi.com]

- 5. Polyol Pathway in Diabetes - Creative Proteomics [creative-proteomics.com]

- 6. benchchem.com [benchchem.com]

- 7. avehjournal.org [avehjournal.org]

- 8. Biochemistry, Polyol Or Sorbitol Pathways - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Contribution of polyol pathway to diabetes-induced oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Polyol pathway: A possible mechanism of diabetes complications in the eye | Mathebula | African Vision and Eye Health [avehjournal.org]

- 11. diabetesjournals.org [diabetesjournals.org]

- 12. Fidarestat - Wikipedia [en.wikipedia.org]

- 13. Structure of aldehyde reductase holoenzyme in complex with the potent aldose reductase inhibitor fidarestat: implications for inhibitor binding and selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. rcsb.org [rcsb.org]

- 15. rcsb.org [rcsb.org]

- 16. Aldose reductase Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]

- 17. Fidarestat | aldose reductase inhibitor | TargetMol [targetmol.com]

- 18. universalbiologicals.com [universalbiologicals.com]

- 19. Aldehyde reductase Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]

- 20. tandfonline.com [tandfonline.com]

- 21. Aldose Reductase Activity Kit (Colorimetric) (ab273276) | Abcam [abcam.com]

- 22. Effect of the aldose reductase inhibitor fidarestat on experimental diabetic neuropathy in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. diabetesjournals.org [diabetesjournals.org]

- 24. Aldose reductase inhibitor fidarestat attenuates leukocyte-endothelial interactions in experimental diabetic rat retina in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Clinical efficacy of fidarestat, a novel aldose reductase inhibitor, for diabetic peripheral neuropathy: a 52-week multicenter placebo-controlled double-blind parallel group study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. diabetesjournals.org [diabetesjournals.org]

- 27. Fidarestat (SNK-860), a potent aldose reductase inhibitor, normalizes the elevated sorbitol accumulation in erythrocytes of diabetic patients - PubMed [pubmed.ncbi.nlm.nih.gov]

Stereoisomers of Fidarestat and their biological activity

An In-depth Technical Guide on the Stereoisomers of Fidarestat and Their Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Fidarestat is a potent inhibitor of aldose reductase (AR), a critical enzyme in the polyol pathway of glucose metabolism. Under hyperglycemic conditions, this pathway becomes overactive, leading to the accumulation of sorbitol and subsequent oxidative stress, a key factor in the pathogenesis of diabetic complications such as neuropathy, nephropathy, and retinopathy.[1][2][3][4] Fidarestat possesses two chiral centers, giving rise to four distinct stereoisomers. Extensive research has demonstrated a significant stereospecificity in the biological activity of these isomers, with the (2S,4S) configuration, known as Fidarestat, exhibiting the most potent inhibitory effect on aldose reductase.[5][6] This technical guide provides a comprehensive overview of the stereoisomers of Fidarestat, their comparative biological activities, the underlying structural basis for their differential efficacy, and detailed experimental protocols relevant to their study.

Introduction to Fidarestat and Aldose Reductase

Fidarestat, chemically known as (2S,4S)-6-fluoro-2',5'-dioxospiro[chroman-4,4'-imidazolidine]-2-carboxamide, belongs to the spirohydantoin class of aldose reductase inhibitors.[7] Its primary therapeutic target, aldose reductase (AKR1B1), is an NADPH-dependent enzyme that catalyzes the reduction of a wide range of aldehydes.[4] While it plays a role in detoxifying lipid-derived aldehydes, its most studied function is the conversion of glucose to sorbitol, the first and rate-limiting step of the polyol pathway.[3][4]

Under normal glycemic conditions, the polyol pathway's contribution to glucose metabolism is minimal. However, in the hyperglycemic state characteristic of diabetes mellitus, the increased flux of glucose through this pathway leads to several pathological consequences:

-

Sorbitol Accumulation: The intracellular buildup of sorbitol creates osmotic stress, leading to cellular damage.[3]

-

NADPH Depletion: The consumption of NADPH by aldose reductase impairs the regeneration of reduced glutathione (GSH), a critical intracellular antioxidant, thereby increasing susceptibility to oxidative stress.[4]

-

Increased Oxidative Stress: The subsequent oxidation of sorbitol to fructose by sorbitol dehydrogenase increases the NADH/NAD+ ratio, which can promote the formation of reactive oxygen species (ROS).[3]

By inhibiting aldose reductase, Fidarestat aims to mitigate these effects, thereby preventing or delaying the progression of diabetic complications.[8][9][10]

Stereoisomers of Fidarestat

The Fidarestat molecule has two stereocenters at the C2 and C4 positions of the chroman ring, leading to the existence of four possible stereoisomers:

-

(2S,4S)-Fidarestat (the active drug substance)

-

(2R,4R)-Fidarestat

-

(2S,4R)-Fidarestat

-

(2R,4S)-Fidarestat

The (2S,4S) and (2R,4R) isomers are enantiomers of each other, as are the (2S,4R) and (2R,4S) isomers. The relationship between any other pair, such as (2S,4S) and (2S,4R), is diastereomeric. This stereochemistry is crucial for the molecule's interaction with the active site of aldose reductase.

References

- 1. Biochemistry, Polyol Or Sorbitol Pathways - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. benthamdirect.com [benthamdirect.com]

- 3. Physiological and Pathological Roles of Aldose Reductase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. A potent aldose reductase inhibitor, (2S,4S)-6-fluoro-2', 5'-dioxospiro[chroman-4,4'-imidazolidine]-2-carboxamide (Fidarestat): its absolute configuration and interactions with the aldose reductase by X-ray crystallography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Effect of the aldose reductase inhibitor fidarestat on experimental diabetic neuropathy in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Aldose reductase inhibitor fidarestat counteracts diabetes-associated cataract formation, retinal oxidative-nitrosative stress, glial activation, and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Aldose Reductase Inhibition Counteracts Oxidative-Nitrosative Stress and Poly(ADP-Ribose) Polymerase Activation in Tissue Sites for Diabetes Complications - PMC [pmc.ncbi.nlm.nih.gov]

(Rac)-Fidarestat: A Technical Guide on Pharmacokinetics and Pharmacodynamics

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Rac)-Fidarestat is a potent aldose reductase inhibitor that has been investigated for its therapeutic potential in diabetic complications, particularly diabetic neuropathy. This technical guide provides a comprehensive overview of the current understanding of the pharmacokinetics and pharmacodynamics of this compound. The document summarizes its mechanism of action, preclinical and clinical efficacy, and available metabolic data. While extensive research has elucidated its pharmacodynamic profile, this guide also highlights the current limitations in publicly available quantitative pharmacokinetic data. Detailed experimental protocols from key studies are provided to aid in future research and development efforts.

Introduction

This compound, a spirohydantoin derivative, is a potent and selective inhibitor of aldose reductase (AR), a key enzyme in the polyol pathway. Under hyperglycemic conditions, increased flux through the polyol pathway is implicated in the pathogenesis of diabetic complications. By inhibiting aldose reductase, Fidarestat aims to mitigate the downstream cellular damage caused by the accumulation of sorbitol. This guide will delve into the molecular interactions, signaling pathways, and the physiological response to Fidarestat, providing a core resource for professionals in the field of drug development and diabetes research.

Pharmacodynamics

Mechanism of Action

The primary mechanism of action of Fidarestat is the potent and specific inhibition of aldose reductase.[1] In hyperglycemic states, aldose reductase catalyzes the reduction of glucose to sorbitol, the first and rate-limiting step of the polyol pathway. This reaction consumes NADPH as a cofactor. The subsequent conversion of sorbitol to fructose is catalyzed by sorbitol dehydrogenase.

The accumulation of intracellular sorbitol leads to several detrimental effects:

-

Osmotic Stress: Sorbitol is a polyol that does not readily diffuse across cell membranes, leading to an increase in intracellular osmotic pressure, cell swelling, and eventual damage.

-

Increased Oxidative Stress: The consumption of NADPH by aldose reductase depletes the cellular pool of this crucial cofactor. NADPH is essential for the regeneration of reduced glutathione (GSH), a major intracellular antioxidant, by glutathione reductase. Depletion of NADPH, therefore, impairs the cell's ability to counteract oxidative stress.

-

Formation of Advanced Glycation End-products (AGEs): The fructose generated from sorbitol can contribute to the formation of AGEs, which are implicated in inflammation and tissue damage.[1]

-

Activation of Protein Kinase C (PKC): Metabolic shifts induced by the polyol pathway can activate the PKC signaling cascade, which is involved in various diabetic complications.[1]

Fidarestat binds to the active site of aldose reductase, preventing the conversion of glucose to sorbitol and thereby mitigating these downstream pathological effects.[1]

Signaling Pathway: The Polyol Pathway and the Action of Fidarestat

Caption: The Polyol Pathway under hyperglycemic conditions and the inhibitory action of this compound on Aldose Reductase.

Preclinical Efficacy

Animal studies have demonstrated the efficacy of Fidarestat in models of diabetic neuropathy. In streptozotocin (STZ)-induced diabetic rats, long-term treatment with Fidarestat was shown to:

-

Correct slowed F-wave, motor nerve, and sensory nerve conduction velocities in a dose-dependent manner.

-

Reduce the frequency of abnormal myelinated fibers, including paranodal demyelination and axonal degeneration.

-

Inhibit axonal atrophy, distorted axon circularity, and the reduction of myelin sheath thickness.

-

Normalize the increased levels of sorbitol and fructose and the decreased level of myo-inositol in peripheral nerves.

These findings suggest that long-term treatment with Fidarestat can substantially inhibit the functional and structural progression of diabetic neuropathy in diabetic rats by inhibiting the polyol pathway.

Clinical Efficacy

Clinical trials have evaluated the efficacy of Fidarestat in patients with diabetic peripheral neuropathy. In a 52-week, multicenter, placebo-controlled, double-blind, parallel-group study involving 279 patients, a daily dose of 1 mg of Fidarestat resulted in:

-

Significant improvements in five of the eight electrophysiological measures assessed from baseline.

-

Significant improvement compared to the placebo group in median nerve F-wave conduction velocity (FCV) and minimal latency.

-

Significant improvement in subjective symptoms, including numbness, spontaneous pain, sensation of rigidity, paresthesia in the sole upon walking, heaviness in the foot, and hypesthesia.

The treatment was well-tolerated, with an adverse event profile that did not significantly differ from the placebo group. These findings provide evidence that Fidarestat treatment can alter the progression of diabetic neuropathy.

Pharmacokinetics

Absorption, Distribution, Metabolism, and Excretion (ADME)

However, some qualitative information is available:

-

Distribution: Fidarestat is suggested to have rapid distribution into tissues and selective binding to the aldose reductase protein.[1]

-

Metabolism: A study on the in vitro and in vivo metabolites of Fidarestat in Sprague-Dawley rats identified eighteen metabolites. The main in vitro phase I metabolic pathways are oxidative deamination, oxidative deamination and hydroxylation, reductive defluorination, and trihydroxylation. Phase II metabolic pathways include methylation, acetylation, glycosylation, cysteamination, and glucuronidation.

-

Excretion: It is suggested that Fidarestat undergoes limited metabolism and is excreted via the kidney.[1]

Table 1: Summary of this compound Pharmacokinetic Profile (Qualitative)

| Parameter | Information |

| Absorption | Data not available. |

| Distribution | Rapid tissue distribution and selective binding to aldose reductase suggested.[1] |

| Metabolism | Metabolized via Phase I (oxidation, reduction, hydroxylation) and Phase II (conjugation) reactions in rats. |

| Excretion | Primarily excreted via the kidneys is suggested.[1] |

| Quantitative Data (Cmax, Tmax, AUC, Half-life) | Not publicly available. |

Experimental Protocols

In Vivo Metabolite Identification in Sprague-Dawley Rats

-

Animal Model: Male Sprague-Dawley rats.

-

Drug Administration: Oral administration of Fidarestat.

-

Sample Collection: Plasma, urine, and feces samples were collected at various time points post-administration.

-

Analytical Method: Liquid chromatography-electrospray ionization tandem mass spectrometry (LC/ESI/MS/MS) and accurate mass measurements were used to identify and characterize the metabolites.

In Vitro Metabolite Identification

-

Systems: Human S9 fraction, human liver microsomes, and rat liver microsomes.

-

Procedure: Fidarestat was incubated with the respective in vitro systems.

-

Analytical Method: LC/ESI/MS/MS was used for the identification of metabolites.

Clinical Efficacy Trial in Diabetic Neuropathy

-

Study Design: A 52-week, multicenter, placebo-controlled, double-blind, parallel-group study.

-

Participants: 279 patients with type 1 or type 2 diabetes and associated peripheral neuropathy.

-

Intervention: Patients received either 1 mg of Fidarestat or a matching placebo once daily before breakfast.

-

Primary Efficacy Endpoints:

-

Changes in electrophysiological measurements of the median motor nerve (F-wave minimum latency, motor nerve conduction velocity (MNCV), and F-wave conduction velocity (FCV)).

-

Changes in electrophysiological measurements of the tibial motor nerve (F-wave minimum latency, MNCV, and FCV).

-

Changes in electrophysiological measurements of the median sensory nerve (forearm sensory nerve conduction velocity (SNCV) and distal SNCV).

-

-

Secondary Efficacy Endpoints: Assessment of subjective symptoms (e.g., numbness, spontaneous pain, paresthesia).

-

Safety Assessments: Monitoring of adverse events and laboratory parameters (chemistry, hematology, and urinalysis).

Experimental Workflow: Clinical Trial for Diabetic Neuropathy

Caption: A generalized workflow for a double-blind, placebo-controlled clinical trial of Fidarestat in diabetic neuropathy.

Conclusion

This compound is a well-characterized aldose reductase inhibitor with a clear mechanism of action and demonstrated efficacy in preclinical and clinical settings for the treatment of diabetic neuropathy. Its ability to mitigate the detrimental effects of the polyol pathway provides a strong rationale for its therapeutic use. However, a comprehensive understanding of its pharmacokinetic profile is hampered by the lack of publicly available quantitative data. Further research to delineate the absorption, distribution, and excretion kinetics of Fidarestat in humans is warranted to fully optimize its clinical application and development. This guide serves as a foundational resource for researchers and drug development professionals, summarizing the current knowledge and highlighting areas for future investigation.

References

(Rac)-Fidarestat: A Technical Guide to its Role in Preventing Diabetic Complications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chronic hyperglycemia in diabetes mellitus initiates a cascade of metabolic derangements, prominently featuring the activation of the polyol pathway. This pathway, driven by the enzyme aldose reductase (AR), is strongly implicated in the pathogenesis of debilitating diabetic complications, including neuropathy, retinopathy, and nephropathy. (Rac)-Fidarestat, a potent and specific inhibitor of aldose reductase, has emerged as a significant therapeutic candidate aimed at mitigating these complications. This technical guide provides an in-depth examination of Fidarestat's mechanism of action, a summary of key preclinical and clinical data, detailed experimental protocols, and a visual representation of the underlying biochemical pathways.

Introduction: The Polyol Pathway in Diabetic Pathogenesis

Under normoglycemic conditions, the majority of cellular glucose is phosphorylated by hexokinase and enters the glycolytic pathway.[1] However, in the hyperglycemic state characteristic of diabetes, this primary pathway becomes saturated. The excess glucose is then shunted into the polyol pathway, a two-step metabolic route.[1][2]

-

Aldose Reductase (AR): The first and rate-limiting enzyme, aldose reductase (AR; AKR1B1), reduces glucose to sorbitol.[2][3] This reaction consumes the co-factor NADPH.[1][4]

-

Sorbitol Dehydrogenase (SDH): The second enzyme, sorbitol dehydrogenase, subsequently oxidizes sorbitol to fructose, using NAD+ as a cofactor.[2][4]

The overactivation of this pathway in tissues that do not depend on insulin for glucose uptake (e.g., nerves, retina, kidney) leads to several pathological consequences:

-

Sorbitol Accumulation: Sorbitol is a polyol that does not readily cross cell membranes.[1] Its intracellular accumulation creates a hyperosmotic environment, leading to osmotic stress, cell swelling, and eventual tissue damage.[1][4]

-

NADPH Depletion: The consumption of NADPH by AR depletes the cellular pool of this crucial reducing equivalent.[4] This impairs the regeneration of reduced glutathione (GSH), a primary endogenous antioxidant, rendering cells more vulnerable to oxidative stress.[4][5]

-

Increased NADH/NAD+ Ratio: The oxidation of sorbitol to fructose increases the cytosolic NADH/NAD+ ratio, which can disrupt cellular redox balance and inhibit other metabolic pathways.[4]

-

Advanced Glycation End Products (AGEs): The fructose produced can be phosphorylated and subsequently degraded into potent glycating agents, contributing to the formation of AGEs, which cause further cellular damage.[3]

These combined effects—osmotic stress, oxidative damage, and metabolic disruption—are considered major contributors to the microvascular damage underlying diabetic neuropathy, retinopathy, and nephropathy.[2][3][4]

This compound: Mechanism of Action

This compound (SNK-860) is a spiro-hydantoin derivative that acts as a potent, non-competitive inhibitor of aldose reductase.[6][7] Its primary mechanism is to bind to the active site of the AR enzyme, preventing the reduction of glucose to sorbitol.[8][9] By blocking this initial, rate-limiting step, Fidarestat effectively halts the increased flux through the polyol pathway, thereby preventing the downstream pathological consequences.

The inhibition of aldose reductase by Fidarestat is intended to:

-

Prevent the accumulation of intracellular sorbitol.[10]

-

Preserve the cellular pool of NADPH, thus maintaining antioxidant capacity.[5]

-

Reduce the generation of fructose and subsequent AGE precursors.[3]

-

Mitigate oxidative and osmotic stress in target tissues.[5][11]

Signaling Pathway: The Polyol Pathway and Fidarestat Intervention

Caption: Fidarestat inhibits Aldose Reductase, blocking the conversion of glucose to sorbitol.

Preclinical Evidence

Fidarestat has demonstrated significant efficacy in various animal models of diabetic complications.

Diabetic Neuropathy

In streptozotocin (STZ)-induced diabetic rats, a common model for Type 1 diabetes, Fidarestat treatment has been shown to prevent and reverse deficits in nerve function.[12]

-

Nerve Blood Flow (NBF): Treatment with Fidarestat significantly improved reduced NBF in the sciatic nerve of diabetic rats.[12]

-

Electrophysiology: Deficits in compound muscle action potential were ameliorated with Fidarestat administration.[12]

-

Biochemical Markers: Fidarestat suppressed the accumulation of sorbitol and fructose in the sciatic nerve, normalized levels of reduced glutathione (GSH), and reduced markers of oxidative DNA damage (8-OHdG) in dorsal root ganglion neurons.[12]

Diabetic Retinopathy

Studies in STZ-diabetic rats have also highlighted the protective effects of Fidarestat on the retina.

-

Sorbitol Accumulation: Fidarestat treatment completely prevented the diabetes-induced increase in retinal sorbitol concentration and significantly reduced fructose levels.[11]

-

Oxidative Stress: The drug effectively counteracted retinal oxidative-nitrosative stress, including lipid peroxidation and apoptosis in retinal microvascular cells.[11][13]

-

Vascular Changes: Long-term treatment with Fidarestat diminished the prevalence of microaneurysms, reduced basement membrane thickening, and prevented the loss of pericytes.[14] It also attenuated the accumulation of leukocytes in the retinal vasculature, a key event in diabetic retinopathy.[15]

-

VEGF Expression: Fidarestat dose-dependently prevented the overexpression of Vascular Endothelial Growth Factor (VEGF), a critical factor in retinal neovascularization and increased vascular permeability.[13]

Diabetic Nephropathy

Animal models are crucial for studying diabetic kidney disease. STZ-induced diabetes in rats and mice, as well as genetic models like the db/db mouse, are frequently used.[16][17] While specific quantitative data for Fidarestat in nephropathy models is less detailed in the provided results, the underlying mechanism of reducing polyol pathway flux is hypothesized to be protective against renal damage.

Quantitative Preclinical Data Summary

| Parameter | Animal Model | Treatment Group | Control Group (Diabetic) | Outcome | Reference |

| Retinal Sorbitol | STZ-Diabetic Rat | Fidarestat (16 mg/kg/day) | Untreated | 5.6-fold increase vs. non-diabetic; completely prevented by Fidarestat | [11] |

| Retinal Fructose | STZ-Diabetic Rat | Fidarestat (16 mg/kg/day) | Untreated | 3.9-fold increase vs. non-diabetic; significantly reduced by Fidarestat | [11] |

| Retinal VEGF Protein | STZ-Diabetic Rat | Fidarestat (16 mg/kg/day) | Untreated | 2-fold increase vs. non-diabetic; completely arrested by Fidarestat | [13] |

| Retinal Lipid Peroxidation | STZ-Diabetic Rat | Fidarestat (4 or 16 mg/kg/day) | Untreated | 1.6-fold increase vs. non-diabetic; totally arrested by Fidarestat | [13] |

| Sciatic Nerve Sorbitol/Fructose | STZ-Diabetic Rat | Fidarestat (1 or 4 mg/kg/day) | Untreated | Significant increase; suppressed by Fidarestat | [12] |

| Nerve Blood Flow (NBF) | STZ-Diabetic Rat | Fidarestat (1 or 4 mg/kg/day) | Untreated | Significant reduction; improved by Fidarestat | [12] |

Clinical Evidence

Fidarestat has been evaluated in human clinical trials, primarily focusing on diabetic peripheral neuropathy.

A significant 52-week, multicenter, placebo-controlled, double-blind study involving 279 patients with diabetic neuropathy provided key insights into its efficacy and safety.[6][18][19][20]

-

Electrophysiological Measures: Patients treated with 1 mg/day of Fidarestat showed statistically significant improvements compared to the placebo group in median nerve F-wave conduction velocity (FCV) and F-wave minimum latency.[6][19] Over the course of the study, five of the eight electrophysiological measures assessed showed significant improvement from baseline in the Fidarestat group, whereas no measure improved and one deteriorated in the placebo group.[18][19][20]

-

Subjective Symptoms: Fidarestat treatment resulted in significant improvements in a variety of subjective symptoms compared to placebo.[6][18] These included numbness, spontaneous pain, paresthesia, and a sensation of heaviness in the feet.[6][21]

-

Biochemical Efficacy: In a separate 4-week study, a 1 mg daily dose of Fidarestat was shown to normalize the elevated sorbitol content in the erythrocytes of Type 2 diabetic patients, demonstrating potent in-vivo AR inhibition.[10]

-

Safety Profile: Across clinical trials, Fidarestat was well-tolerated. The incidence of adverse events and abnormal laboratory values did not differ significantly between the Fidarestat and placebo groups.[6][18][20] No serious adverse events requiring discontinuation of the drug were reported in the 52-week trial.[6]

Quantitative Clinical Trial Data Summary (52-Week Neuropathy Study)

| Parameter | Treatment Group (Fidarestat 1 mg/day) | Placebo Group | Result | Reference |

| Electrophysiology | ||||

| Median Nerve FCV | Statistically significant improvement | Statistically significant deterioration | Fidarestat group significantly improved compared to placebo | [18][19] |

| Median Nerve F-wave Min. Latency | Statistically significant improvement | No significant change | Fidarestat group significantly improved compared to placebo | [6][18] |

| Subjective Symptoms | ||||

| Numbness, Spontaneous Pain, Paresthesia, etc. | Significant improvement over time | Minimal or no improvement | Statistically significant improvement in Fidarestat group vs. placebo at study conclusion | [6][18][21] |

| Safety | ||||

| Incidence of Adverse Events | 5.8% | 5.0% | No significant difference | [6] |

| Incidence of Abnormal Lab Values | 6.5% | 5.0% | No significant difference | [6] |

Detailed Experimental Protocols

Protocol: In Vitro Aldose Reductase Activity Assay

This protocol is based on the spectrophotometric measurement of NADPH oxidation.[22][23]

Objective: To determine the inhibitory activity of a compound (e.g., Fidarestat) on aldose reductase.

Principle: Aldose reductase catalyzes the reduction of an aldehyde substrate (e.g., DL-glyceraldehyde) to its corresponding alcohol, which is coupled with the oxidation of NADPH to NADP+. The rate of this reaction can be monitored by measuring the decrease in absorbance at 340 nm, the wavelength at which NADPH absorbs light.

Materials:

-

Purified Aldose Reductase (e.g., from rat lens or recombinant human AR)[24]

-

AR Assay Buffer (e.g., Sodium Phosphate buffer, pH 6.2-7.0)[24]

-

NADPH solution

-

Substrate solution (e.g., DL-glyceraldehyde)[23]

-

Test inhibitor (Fidarestat) dissolved in an appropriate solvent (e.g., DMSO)

-

UV-transparent 96-well plate or quartz cuvettes[22]

-

Microplate spectrophotometer or UV-Vis spectrophotometer capable of kinetic measurements at 340 nm[8]

Procedure:

-

Prepare Reagent Mix: In a microcentrifuge tube, prepare a reaction mixture containing the AR Assay Buffer, purified AR enzyme, and NADPH solution.

-

Add Inhibitor: Aliquot the reaction mixture into the wells of the 96-well plate. Add the test inhibitor (Fidarestat) at various concentrations to the sample wells. Add an equivalent volume of solvent (e.g., DMSO) to the control wells.

-

Pre-incubation: Incubate the plate for 5-10 minutes at a controlled temperature (e.g., 37°C) to allow the inhibitor to interact with the enzyme.

-

Initiate Reaction: Start the enzymatic reaction by adding the substrate (DL-glyceraldehyde) to all wells.

-

Kinetic Measurement: Immediately place the plate in the spectrophotometer and measure the absorbance at 340 nm every 30-60 seconds for a period of 30-60 minutes.[8]

-

Data Analysis:

-

Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).

-

Calculate the percentage of inhibition for each concentration of Fidarestat using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100

-

Plot the % Inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

-

Experimental Workflow: In Vitro AR Inhibition Assay

Caption: Workflow for determining the IC50 of Fidarestat on Aldose Reductase.

Protocol: Measurement of Nerve Conduction Velocity (NCV) in Diabetic Rats

This protocol is a standard method for assessing peripheral nerve function in rodent models of diabetic neuropathy.[25][26][27]

Objective: To evaluate the effect of Fidarestat on the slowing of nerve conduction velocity in diabetic rats.

Principle: Diabetic neuropathy is characterized by damage to peripheral nerves, which leads to a measurable decrease in the speed at which electrical impulses are conducted along the nerve fiber. NCV is measured by stimulating a nerve at two different points and measuring the time it takes for the resulting muscle action potential to be recorded.

Materials:

-

Nerve conduction recording system (e.g., Nicolet VikingQuest)[25]

-

Bipolar stimulating electrodes (subdermal needles)[25]

-

Recording electrodes (subdermal needles)

-

Ground electrode

-

Heating lamp and temperature probe to maintain body temperature at 37°C[25]

-

Ruler or calipers for measuring nerve distance

Procedure (Sciatic-Tibial Motor NCV):

-

Animal Preparation: Anesthetize the rat and place it on a warming pad to maintain body temperature. Shave the hair from the hind limb to be tested.

-

Electrode Placement:

-

Recording (Active): Insert the active recording electrode into the interosseous muscles of the paw (e.g., between the 4th and 5th digits).

-

Recording (Reference): Insert the reference recording electrode more proximally on the paw.

-

Ground: Place the ground electrode subcutaneously on the contralateral side or the back.

-

-

Proximal Stimulation:

-

Identify the sciatic notch.

-

Insert the bipolar stimulating electrode near the sciatic nerve at this location.

-

Apply a supramaximal square-wave pulse (e.g., 0.02 ms duration) and record the resulting compound muscle action potential (CMAP).[25]

-

Measure the latency (time from stimulus to the onset of the CMAP) for the proximal site (L_proximal).

-

-

Distal Stimulation:

-

Identify the tibial nerve at the ankle (posterior to the medial malleolus).

-

Move the stimulating electrode to this distal site.

-

Apply the same supramaximal stimulus and record the CMAP.

-

Measure the latency for the distal site (L_distal).

-

-

Distance Measurement: Using calipers, carefully measure the distance along the nerve pathway between the proximal and distal stimulation points (D).

-

Data Analysis:

-

Calculate the Motor Nerve Conduction Velocity (MNCV) using the formula: MNCV (m/s) = D (mm) / [L_proximal (ms) - L_distal (ms)]

-

Compare the NCV values between non-diabetic control, untreated diabetic, and Fidarestat-treated diabetic groups.

-

Conclusion

This compound is a potent aldose reductase inhibitor with a well-defined mechanism of action targeting the polyol pathway. Extensive preclinical data from animal models of diabetic neuropathy and retinopathy robustly demonstrate its ability to prevent key pathological changes, including sorbitol accumulation and oxidative stress.[11][12] Clinical trials in patients with diabetic peripheral neuropathy have confirmed its efficacy in improving both objective electrophysiological parameters and subjective symptoms, alongside a favorable safety profile.[6][18] The collective evidence supports the hypothesis that the polyol pathway plays a central role in the development of diabetic complications and establishes Fidarestat as a promising therapeutic agent for their prevention and treatment.[6] Further research may continue to elucidate its full potential in other complications like diabetic nephropathy and cardiomyopathy.

References

- 1. Polyol pathway - Wikipedia [en.wikipedia.org]

- 2. Polyol Pathway in Diabetes - Creative Proteomics [creative-proteomics.com]

- 3. Polyol pathway: A possible mechanism of diabetes complications in the eye | Mathebula | African Vision and Eye Health [avehjournal.org]

- 4. Biochemistry, Polyol Or Sorbitol Pathways - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Contribution of polyol pathway to diabetes-induced oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. diabetesjournals.org [diabetesjournals.org]

- 7. Fidarestat - Wikipedia [en.wikipedia.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. go.drugbank.com [go.drugbank.com]

- 10. Fidarestat (SNK-860), a potent aldose reductase inhibitor, normalizes the elevated sorbitol accumulation in erythrocytes of diabetic patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Aldose reductase inhibitor fidarestat counteracts diabetes-associated cataract formation, retinal oxidative-nitrosative stress, glial activation, and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Effect of the aldose reductase inhibitor fidarestat on experimental diabetic neuropathy in the rat [pubmed.ncbi.nlm.nih.gov]

- 13. diabetesjournals.org [diabetesjournals.org]

- 14. Long-term treatment with fidarestat suppresses the development of diabetic retinopathy in STZ-induced diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Aldose reductase inhibitor fidarestat attenuates leukocyte-endothelial interactions in experimental diabetic rat retina in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. gubra.dk [gubra.dk]

- 17. Recent advances in animal models of diabetic nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Clinical efficacy of fidarestat, a novel aldose reductase inhibitor, for diabetic peripheral neuropathy: a 52-week multicenter placebo-controlled double-blind parallel group study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. diabetesjournals.org [diabetesjournals.org]

- 20. diabetesjournals.org [diabetesjournals.org]

- 21. researchgate.net [researchgate.net]

- 22. bmrservice.com [bmrservice.com]

- 23. researchgate.net [researchgate.net]

- 24. A New Approach to Control the Enigmatic Activity of Aldose Reductase | PLOS One [journals.plos.org]

- 25. diacomp.org [diacomp.org]

- 26. Serial changes of sensory nerve conduction velocity and minimal F-wave latency in streptozotocin-induced diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Neuropathy Phentoyping Protocols - Nerve Conduction Velocity [protocols.io]

Methodological & Application

Application Notes and Protocols for In Vivo Studies of (Rac)-Fidarestat in Rat Models of Diabetes

Audience: Researchers, scientists, and drug development professionals.

Introduction: (Rac)-Fidarestat is a potent and specific aldose reductase inhibitor (ARI) that has been extensively studied for its potential to mitigate complications associated with diabetes mellitus.[1][2] Aldose reductase is the rate-limiting enzyme in the polyol pathway, which becomes hyperactive under hyperglycemic conditions. This increased flux is implicated in the pathogenesis of diabetic complications such as neuropathy, retinopathy, and nephropathy.[3][4] In vivo studies utilizing rat models of diabetes are crucial for evaluating the efficacy and mechanism of action of compounds like Fidarestat. These application notes provide detailed protocols for key experiments and summarize quantitative data from various studies investigating the effects of Fidarestat in diabetic rats.

Experimental Protocols

Induction of Diabetes Mellitus in Rats

A commonly used method for inducing a model of type 1 diabetes in rats is through the administration of streptozotocin (STZ).[5][6] STZ is a naturally occurring chemical that is particularly toxic to the insulin-producing beta cells of the pancreas.[7]

Materials:

-

Streptozotocin (STZ)

-

0.9% sterile sodium chloride (saline) solution

-

Citrate buffer (pH 4.5)

-

Blood glucose monitoring system

Protocol:

-

Preparation of STZ Solution: Immediately before use, dissolve STZ in cold 0.9% saline or citrate buffer to a final concentration of 10 mg/mL.[7] STZ is light-sensitive and unstable in solution, so it should be prepared fresh and used within 5 minutes.[7]

-

Animal Preparation: Fast the rats for 6-8 hours prior to STZ injection.[9]

-

STZ Administration: Inject the freshly prepared STZ solution intraperitoneally (i.p.) or intravenously (i.v.) at a dose of 35-75 mg/kg body weight.[6][8][10] A single high dose is often used to induce type 1 diabetes.[10]

-

Post-Injection Care: To prevent initial hypoglycemia due to massive insulin release from damaged beta cells, provide the rats with 10% sucrose water for the first 24-48 hours after STZ injection.[7][9]

-

Confirmation of Diabetes: Measure blood glucose levels from the tail vein 48-72 hours after STZ injection. Rats with blood glucose levels of ≥ 13.9 mmol/L (or ≥ 250 mg/dL) are considered diabetic.[3][8]

This compound Administration

Materials:

-

This compound

-

Vehicle for administration (e.g., incorporated into standard rat chow, drinking water, or prepared for oral gavage)

Protocol:

-

Dosage: Fidarestat has been shown to be effective in diabetic rats at doses ranging from 1 mg/kg/day to 16 mg/kg/day.[1][3] Low doses (e.g., 1-2 mg/kg/day) can partially inhibit the sorbitol pathway, while higher doses (e.g., 16 mg/kg/day) can lead to complete inhibition.[3][11]

-

Administration Route: Fidarestat is typically administered orally, either mixed into the diet or drinking water, or by daily oral gavage.[1][3][12]

-

Duration of Treatment: The treatment duration varies depending on the study's objectives, ranging from a few weeks to several months.[1][13] For instance, studies have evaluated effects after 4 weeks, 10 weeks, and even up to 15 months of treatment.[1][12][13]

Measurement of Nerve Conduction Velocity (NCV)

NCV is a critical functional measure for assessing diabetic neuropathy.[14]

Materials:

-

Electrophysiology recording system

-

Bipolar stimulating needle electrodes

-

Subdermal needle recording electrodes

-

Ground electrode

-

Anesthetic (e.g., Ketamine/Xylazine cocktail)[15]

-

Heating pad to maintain body temperature at 37°C[14]

Protocol for Sciatic Motor NCV (MNCV):

-

Animal Preparation: Anesthetize the rat and place it in a prone position on a heating pad to maintain a stable body temperature.[14]

-

Electrode Placement:

-

Recording Electrodes: Place the active recording electrode in the plantar muscles of the foot and the reference electrode on the 4th toe.[16]

-

Stimulating Electrodes: Place the stimulating electrodes at two points along the sciatic nerve: a proximal site (e.g., sciatic notch) and a distal site (e.g., ankle).

-

-

Stimulation and Recording:

-

Deliver a supramaximal electrical stimulus at the proximal site and record the compound muscle action potential (CMAP). Measure the latency from the stimulus artifact to the onset of the CMAP (Proximal Latency).[14]

-

Move the stimulating electrode to the distal site and deliver the same stimulus, recording the Distal Latency.

-

-

Calculation: Measure the distance between the proximal and distal stimulation sites. Calculate MNCV using the formula: MNCV (m/s) = Distance (mm) / (Proximal Latency (ms) - Distal Latency (ms))

Measurement of Sorbitol Pathway Intermediates

Materials:

-

Tissue homogenizer

-

Spectrofluorometer or spectrophotometer

-

Enzymes for assays (e.g., sorbitol dehydrogenase)[4]

-

Reagents for enzymatic assays

Protocol for Sciatic Nerve Sorbitol and Fructose:

-

Tissue Collection: Euthanize the rat and quickly dissect the sciatic nerves. Freeze the tissue immediately in liquid nitrogen and store at -80°C until analysis.

-

Tissue Preparation: Homogenize the frozen tissue in an appropriate buffer.[4]

-

Enzymatic Assay:

-

Quantification: Normalize the concentrations to the protein content of the tissue sample, typically expressed as nmol/mg protein.[17]

Assessment of Oxidative Stress Markers

Materials:

-

Reagents for specific assays (e.g., Thiobarbituric acid reactive substances (TBARS) assay for lipid peroxidation, kits for measuring reduced glutathione (GSH)).[18][19]

-

Spectrophotometer or plate reader

Protocol for Sciatic Nerve Reduced Glutathione (GSH):

-

Tissue Preparation: Prepare tissue homogenates from sciatic nerves as described above.

-

GSH Assay: Measure the concentration of GSH using a commercially available kit or a standard spectrophotometric method. These assays are often based on the reaction of GSH with a chromogenic substrate.[18]

-

Quantification: Express the results as nmol/mg of protein.

Protocol for 8-hydroxy-2'-deoxyguanosine (8-OHdG) Immunolabelling:

-

Tissue Preparation: Fix dorsal root ganglion (DRG) neurons in an appropriate fixative and embed in paraffin.

-

Immunohistochemistry: Use a specific primary antibody against 8-OHdG, followed by a secondary antibody conjugated to a fluorescent or enzymatic reporter.

-

Analysis: Quantify the number of 8-OHdG-positive cells by microscopy.[1]

Data Presentation

The following tables summarize quantitative data from in vivo studies of Fidarestat in diabetic rat models.

Table 1: Effect of Fidarestat on Nerve Conduction Velocity (NCV) in STZ-Diabetic Rats

| Parameter | Control | Diabetic (Untreated) | Diabetic + Fidarestat (1 mg/kg/day) | Diabetic + Fidarestat (4 mg/kg/day) | Reference |

| Motor NCV (m/s) | ~54 | Significantly Reduced | Significantly Improved | Significantly Improved | [1][20] |

| Sensory NCV (m/s) | ~45 | Significantly Reduced | Significantly Improved | Significantly Improved | [20][21] |

| C-Fiber Amplitude (µV) | Normal | Significantly Reduced | Significantly Improved | Significantly Improved | [1] |

Table 2: Effect of Fidarestat on Sorbitol Pathway Intermediates in STZ-Diabetic Rats

| Tissue | Parameter (nmol/mg protein) | Control | Diabetic (Untreated) | Diabetic + Fidarestat (1 mg/kg/day) | Diabetic + Fidarestat (16 mg/kg/day) | Reference |

| Sciatic Nerve | Sorbitol | ~0.2 | ~3.5 | Significantly Reduced | Normalized | [1][4] |

| Fructose | ~0.5 | ~5.0 | Significantly Reduced | Normalized | [1][4] | |

| Retina | Sorbitol | ~1.0 | ~5.1 | Partially Reduced | Normalized | [3][22] |

| Fructose | ~2.0 | ~8.6 | Partially Reduced | Normalized | [3][22] |

Table 3: Effect of Fidarestat on Oxidative Stress Markers in STZ-Diabetic Rats

| Tissue | Parameter | Control | Diabetic (Untreated) | Diabetic + Fidarestat (1-4 mg/kg/day) | Reference |

| Sciatic Nerve | Reduced Glutathione (GSH) | Normal | Significantly Reduced | Normalized | [1] |

| Dorsal Root Ganglion | 8-OHdG-positive cells | Low | Significantly Increased | Significantly Reduced | [1] |

| Retina | Lipid Peroxidation | Normal | Increased ~1.6-fold | Normalized | [3] |

| Retina | Nitrotyrosine | Low | Increased | Prevented | [23] |

Visualizations: Signaling Pathways and Workflows

References

- 1. Effect of the aldose reductase inhibitor fidarestat on experimental diabetic neuropathy in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Fidarestat (SNK-860), a potent aldose reductase inhibitor, normalizes the elevated sorbitol accumulation in erythrocytes of diabetic patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. diabetesjournals.org [diabetesjournals.org]

- 4. INTERPLAY OF SORBITOL PATHWAY OF GLUCOSE METABOLISM, 12/15-LIPOXYGENASE, AND MITOGEN-ACTIVATED PROTEIN KINASES IN THE PATHOGENESIS OF DIABETIC PERIPHERAL NEUROPATHY - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Streptozotocin-Induced Diabetic Models in Mice and Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Induction of diabetes by Streptozotocin in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. ndineuroscience.com [ndineuroscience.com]

- 9. animal.research.wvu.edu [animal.research.wvu.edu]

- 10. Streptozotocin as a tool for induction of rat models of diabetes: a practical guide - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Aldose reductase inhibitor fidarestat prevents retinal oxidative stress and vascular endothelial growth factor overexpression in streptozotocin-diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Aldose reductase inhibitor fidarestat attenuates leukocyte-endothelial interactions in experimental diabetic rat retina in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. diabetesjournals.org [diabetesjournals.org]

- 14. benchchem.com [benchchem.com]

- 15. diacomp.org [diacomp.org]

- 16. Frontiers | Sensory and Motor Conduction Velocity in Spontaneously Hypertensive Rats: Sex and Aging Investigation [frontiersin.org]

- 17. Early diabetes-induced biochemical changes in the retina: comparison of rat and mouse models - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Assessment of Oxidative Stress Biomarkers in Rat Blood - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Oxidative stress assays and oxidative stress markers | Abcam [abcam.com]

- 20. Effects of 15-month aldose reductase inhibition with fidarestat on the experimental diabetic neuropathy in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Continuous inhibition of excessive polyol pathway flux in peripheral nerves by aldose reductase inhibitor fidarestat leads to improvement of diabetic neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Aldose reductase inhibitor fidarestat counteracts diabetes-associated cataract formation, retinal oxidative-nitrosative stress, glial activation, and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Aldose reductase inhibitor fidarestat counteracts diabetes-associ...: Ingenta Connect [ingentaconnect.com]

Application Notes and Protocols for (Rac)-Fidarestat in Ischemia-Reperfusion Injury Studies

For Researchers, Scientists, and Drug Development Professionals

(Rac)-Fidarestat, a potent and specific aldose reductase inhibitor, has demonstrated significant protective effects in preclinical models of ischemia-reperfusion (I/R) injury, particularly in the retina. These application notes provide a comprehensive overview of its use, including detailed experimental protocols and quantitative data from relevant studies.

Introduction

Ischemia-reperfusion (I/R) injury is a complex pathological process that occurs when blood supply is restored to a tissue after a period of ischemia or lack of oxygen. The reintroduction of oxygen can trigger a cascade of detrimental events, including inflammation, apoptosis (programmed cell death), and oxidative stress, leading to significant tissue damage. Aldose reductase, the first and rate-limiting enzyme in the polyol pathway, has been identified as a key therapeutic target in I/R injury.[1][2][3] Under ischemic conditions, increased glucose levels can lead to the activation of the polyol pathway, resulting in the accumulation of sorbitol and fructose. This process contributes to osmotic stress, oxidative damage, and inflammation.

This compound inhibits aldose reductase, thereby preventing the conversion of glucose to sorbitol. This action has been shown to alleviate the downstream pathological consequences of I/R injury.

Mechanism of Action in Ischemia-Reperfusion Injury

In the context of I/R injury, this compound's primary mechanism of action is the inhibition of aldose reductase. This leads to several beneficial downstream effects:

-

Reduction of Polyol Pathway Intermediates: Fidarestat prevents the accumulation of intracellular sorbitol and fructose, mitigating osmotic stress and subsequent cellular damage.[1][2]

-

Inhibition of Apoptosis: By blocking the polyol pathway, Fidarestat reduces the number of apoptotic cells in tissues subjected to I/R.[1]

-

Suppression of Inflammation: Fidarestat has been shown to suppress the inflammatory response associated with I/R injury, including the reduced expression of pro-inflammatory markers such as tumor necrosis factor-alpha (TNF-α) and intercellular adhesion molecule-1 (ICAM-1).[3][4]

-

Attenuation of Oxidative Stress: The activation of the polyol pathway can contribute to oxidative stress. By inhibiting this pathway, Fidarestat helps to reduce oxidative damage.

Quantitative Data Summary

The following tables summarize the quantitative data from studies investigating the effects of this compound in a rat model of retinal ischemia-reperfusion injury.

Table 1: Effect of Fidarestat on Retinal Polyol Pathway Intermediates

| Treatment Group | Retinal Glucose (nmol/mg protein) | Retinal Sorbitol (nmol/mg protein) | Retinal Fructose (nmol/mg protein) |

| Non-ischemic Control | Data not specified | ~0.5 | ~1.0 |

| Ischemia-Reperfusion (IR) | Data not specified | Tendency to increase (p=0.08) | ~2.2 (2.2-fold increase vs. control, p<0.05) |

| IR + Fidarestat | Data not specified | Reduced to control levels | Reduced by 41% vs. IR (p=0.0517) |

Data adapted from a study in a rat model of retinal I/R injury.[1]

Table 2: Effect of Fidarestat on Retinal Cell Apoptosis and Aldose Reductase Expression

| Treatment Group | Number of TUNEL-positive cells/retina | Aldose Reductase Protein Expression (% of control) |

| Non-ischemic Control | Baseline | 100% |

| Ischemia-Reperfusion (IR) | 48-fold increase vs. control (p<0.01) | 119% (19% increase vs. control, p<0.05) |

| IR + Fidarestat | Partially prevented the increase | Prevented the increase (p<0.05 vs. IR) |

Data adapted from a study in a rat model of retinal I/R injury.[1]

Experimental Protocols

Animal Model of Retinal Ischemia-Reperfusion Injury

This protocol describes the induction of retinal I/R injury in female Wistar rats.

Materials:

-

Female Wistar rats (200-250 g)

-

This compound

-

Vehicle (e.g., N-methyl-D-glucamine)

-

Anesthetics (e.g., isoflurane, ketamine/xylazine)

-

Pupil dilator (e.g., cyclopentolate 1%)

-

Topical anesthetic (e.g., tetracaine 1%)

-

5-0 silk suture

-

Stereomicroscope

-

Heating pad

Procedure:

-

Animal Preparation: Acclimatize female Wistar rats to standard laboratory conditions.

-

Fidarestat Administration: Pre-treat rats with this compound (32 mg/kg/day) or vehicle intravenously (e.g., via the right jugular vein) for 3 consecutive days.[1]

-

Anesthesia and Pupil Dilation: On the day of the experiment, 30 minutes after the final dose of Fidarestat or vehicle, anesthetize the rats. Dilate the pupil of the left eye with a pupil dilator and apply a topical anesthetic.

-

Induction of Ischemia: Under a stereomicroscope, carefully place a 5-0 silk suture around the optic nerve and accompanying retinal vessels of the left eye. Tighten the suture to induce complete cessation of retinal blood flow. The right eye serves as the non-ischemic control.

-

Maintenance of Ischemia: Maintain ischemia for 45 minutes. During this period, keep the rats on a heating pad to prevent a drop in body temperature.

-

Reperfusion: After 45 minutes, carefully remove the suture to allow for reperfusion.

-

Post-operative Care: Allow the animals to recover. Reperfusion is typically allowed to proceed for 24 hours before tissue collection and analysis.

Western Blot Analysis for Aldose Reductase

This protocol outlines the procedure for detecting aldose reductase protein expression in retinal tissue.

Materials:

-

Retinal tissue samples

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibody against aldose reductase

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Extraction: Homogenize retinal tissue in lysis buffer and determine the protein concentration using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody against aldose reductase overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane and apply the chemiluminescent substrate.

-

Imaging: Capture the signal using an imaging system.

-

Quantification: Quantify the band intensities using densitometry software.

TUNEL Assay for Apoptosis Detection

This protocol describes the detection of apoptotic cells in retinal flat mounts using the TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay.

Materials:

-

Retinal flat mounts

-

TUNEL assay kit

-

Proteinase K

-

Permeabilization solution

-

Fluorescence microscope

Procedure:

-

Tissue Preparation: Prepare retinal flat mounts from the enucleated eyes.

-

Permeabilization: Treat the retinal tissue with proteinase K and a permeabilization solution to allow entry of the labeling reagents.

-

TUNEL Reaction: Incubate the tissue with the TUNEL reaction mixture, which contains TdT enzyme and fluorescently labeled dUTP, according to the manufacturer's instructions.

-

Counterstaining (Optional): Counterstain the nuclei with a DNA-binding dye like DAPI or Hoechst.

-

Mounting and Imaging: Mount the retinal flat mounts and visualize the TUNEL-positive (apoptotic) cells using a fluorescence microscope.

-

Quantification: Count the number of TUNEL-positive cells per retina.

Visualizations

Signaling Pathway of Fidarestat in Ischemia-Reperfusion Injury

Caption: Fidarestat's mechanism in I/R injury.

Experimental Workflow for Studying Fidarestat in Retinal I/R Injury

Caption: Workflow for Fidarestat in retinal I/R.

References

- 1. Evaluation of the aldose reductase inhibitor fidarestat on ischemia-reperfusion injury in rat retina - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Evaluation of the aldose reductase inhibitor fidarestat on ischemia-reperfusion injury in rat retina - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The aldose reductase inhibitor fidarestat suppresses ischemia-reperfusion-induced inflammatory response in rat retina - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. portal.research.lu.se [portal.research.lu.se]

Application Note and Protocol for Dissolving (Rac)-Fidarestat for In Vitro Experiments

Audience: Researchers, scientists, and drug development professionals.

Introduction

(Rac)-Fidarestat is a potent and specific inhibitor of aldose reductase (AR), the rate-limiting enzyme in the polyol pathway of glucose metabolism.[1][2] Under hyperglycemic conditions, increased activity of this pathway contributes to the pathogenesis of diabetic complications such as neuropathy, retinopathy, and nephropathy.[1][3][4] Fidarestat has been shown to prevent the accumulation of sorbitol and fructose in tissues, thereby mitigating oxidative stress and cellular damage.[5][6][7] Accurate and consistent preparation of this compound solutions is paramount for obtaining reliable and reproducible results in in vitro studies investigating its therapeutic potential and mechanism of action. This document provides a detailed protocol for the solubilization of this compound for use in cell culture and other in vitro assays.

Data Presentation: Physicochemical Properties of this compound

| Property | Value | Source |

| Chemical Name | (2S,4S)-6-fluoro-2',5'-dioxospiro[chroman-4,4'-imidazolidine]-2-carboxamide | - |

| Molecular Weight | 279.22 g/mol | [8] |

| Appearance | White to off-white crystalline powder | - |

| Purity | ≥98% | - |

| CAS Number | 136087-85-9 | [8] |

| Solubility in DMSO | 250 mg/mL (895.35 mM) | [8] |

| IC₅₀ for Aldose Reductase | 26 nM | [2][8][9] |

Experimental Protocols

1. Preparation of a High-Concentration this compound Stock Solution (e.g., 10 mM)

This protocol outlines the steps to prepare a concentrated stock solution of this compound in Dimethyl Sulfoxide (DMSO). Given its high solubility in DMSO, this is the recommended solvent for stock solutions.[8]

Materials:

-

This compound powder

-

Anhydrous/spectroscopic grade Dimethyl Sulfoxide (DMSO)

-

Sterile, amber glass vials or polypropylene microcentrifuge tubes

-

Calibrated analytical balance

-

Calibrated micropipettes with sterile, filtered tips

-

Vortex mixer

-

Ultrasonic bath (optional)

Procedure:

-

Aseptic Technique: To prevent contamination, especially for cell-based assays, perform all steps in a sterile environment like a laminar flow hood.

-

Weighing: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 2.79 mg of this compound (Molecular Weight: 279.22 g/mol ).

-

Dissolution:

-

Add the appropriate volume of anhydrous DMSO to the weighed this compound powder.

-

Vortex the solution vigorously for 2-3 minutes to ensure complete dissolution.

-

If necessary, gently warm the tube to 37°C and briefly sonicate in an ultrasonic bath to facilitate dissolution.[8]

-

-

Sterilization (Optional): For sensitive cell culture experiments, the stock solution can be sterilized by passing it through a 0.22 µm syringe filter that is compatible with DMSO.

-

Aliquoting and Storage:

-

Dispense the stock solution into single-use aliquots to avoid repeated freeze-thaw cycles.

-

Store the aliquots in tightly sealed vials at -20°C for several months.[8]

-

2. Preparation of Working Solutions for Cell Culture

This protocol describes the dilution of the stock solution into an aqueous medium (e.g., cell culture medium) for direct application to cells.

Materials:

-

Prepared this compound stock solution (e.g., 10 mM in DMSO)

-

Appropriate cell culture medium, pre-warmed to 37°C

-

Sterile tubes for dilution

Procedure:

-

Thaw Stock Solution: Thaw a single aliquot of the this compound stock solution at room temperature.

-

Dilution:

-

Perform serial dilutions to prepare the final working concentration. It is recommended to first dilute the stock solution in the culture medium to an intermediate concentration before preparing the final concentration.

-

To minimize solvent toxicity, ensure the final concentration of DMSO in the cell culture medium is kept low, typically ≤ 0.1%.[10][11]

-

Example: To prepare a 10 µM working solution from a 10 mM stock, you can perform a 1:1000 dilution. Add 1 µL of the 10 mM stock solution to 999 µL of pre-warmed cell culture medium.

-

-

Vehicle Control: It is crucial to include a vehicle control in all experiments. This control should consist of cell culture medium containing the same final concentration of DMSO as the experimental samples.[10]

-

Application to Cells:

-

Remove the existing medium from the cultured cells.

-

Add the cell culture medium containing the final desired concentration of this compound or the vehicle control.

-

Gently swirl the plate or flask to ensure even distribution.

-

-

Incubation: Incubate the cells for the desired duration as dictated by the specific experimental design.

Mandatory Visualizations

Caption: Workflow for the preparation of this compound solutions.

References

- 1. Physiological and Pathological Roles of Aldose Reductase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. Aldose reductase inhibitor fidarestat counteracts diabetes-associated cataract formation, retinal oxidative-nitrosative stress, glial activation, and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. diabetesjournals.org [diabetesjournals.org]

- 5. Aldose Reductase Inhibition Counteracts Oxidative-Nitrosative Stress and Poly(ADP-Ribose) Polymerase Activation in Tissue Sites for Diabetes Complications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Effect of the aldose reductase inhibitor fidarestat on experimental diabetic neuropathy in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Aldose reductase inhibitor fidarestat attenuates leukocyte-endothelial interactions in experimental diabetic rat retina in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. file.glpbio.com [file.glpbio.com]